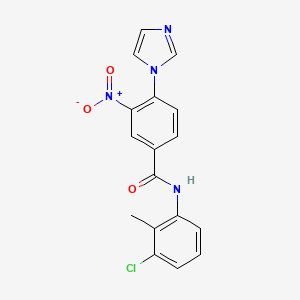![molecular formula C22H20N2O2 B2392372 N-[4-(2-Oxopiperidin-1-yl)phenyl]naphthalen-1-carboxamid CAS No. 941872-54-4](/img/structure/B2392372.png)
N-[4-(2-Oxopiperidin-1-yl)phenyl]naphthalen-1-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, indicating a high selectivity for FXa over other human coagulation proteases .
Mode of Action
Apixaban acts as a competitive inhibitor of FXa . It binds in the active site of FXa, leading to a rapid onset of inhibition of FXa . This interaction inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
By inhibiting FXa, apixaban reduces thrombin generation, indirectly inhibiting platelet aggregation . This action affects the coagulation cascade, reducing the formation of blood clots. Therefore, apixaban has antithrombotic properties.
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of apixaban’s action result in dose-dependent antithrombotic efficacy . In pre-clinical studies, apixaban demonstrated antithrombotic activity without excessive increases in bleeding times . It improved pre-clinical antithrombotic activity when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of apixaban are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can generally affect the action of pharmaceutical compounds
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide in lab experiments is its specificity for TLR2 and TLR4, which allows for targeted inhibition of these receptors. However, one limitation of using N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is its potential toxicity, as it has been shown to cause liver damage in some animal models.
Zukünftige Richtungen
For research on N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide include studying its potential use in combination with other therapies for cancer and autoimmune diseases. In addition, further studies are needed to determine the optimal dosage and administration of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide for therapeutic use. Finally, more research is needed to understand the long-term effects of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide on the immune system and other physiological systems.
Synthesemethoden
The synthesis method of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide involves several steps. The starting material is 1-naphthalene carboxylic acid, which is then converted into 1-naphthylamine. The 1-naphthylamine is then reacted with 4-(2-oxopiperidin-1-yl)benzoic acid to form N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide. The final product is purified by column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Entwicklung eines Antikoagulans
“N-[4-(2-Oxopiperidin-1-yl)phenyl]naphthalen-1-carboxamid” ist eine Schlüsselverbindung bei der Entwicklung von Apixaban , einem hochwirksamen, selektiven, effektiven und oral bioverfügbaren Inhibitor des Blutgerinnungsfaktors Xa .
Hemmung von Faktor Xa
Diese Verbindung weist eine hohe Potenz, Selektivität und Wirksamkeit gegenüber Faktor Xa auf . Sie hemmt in vitro die Aktivität von freiem sowie Prothrombinase- und Thrombus-gebundenem Faktor Xa .
Behandlung von Thrombosen
Apixaban, das mit dieser Verbindung entwickelt wurde, wird zur Vorbeugung und Behandlung verschiedener thromboembolischer Erkrankungen eingesetzt . Dazu gehören akutes Koronarsyndrom, plötzlicher Herztod, periphere arterielle Verschlusskrankheit, ischämischer Schlaganfall, tiefe Venenthrombose und Lungenembolie .
Pharmakokinetisches Profil
Apixaban hat eine gute Bioverfügbarkeit, eine niedrige Clearance und ein geringes Verteilungsvolumen bei Tieren und Menschen sowie ein geringes Potenzial für Arzneimittelwechselwirkungen . Diese Verbindung trägt zu diesen günstigen pharmakokinetischen Eigenschaften bei .
Metabolismus und Ausscheidung
Zu den Eliminationswegen für Apixaban gehören renale Ausscheidung, Metabolismus und biliäre/intestinale Ausscheidung . Obwohl ein Sulfatkonjugat von Ο-Demethylapixaban (Ο-Demethylapixabansulfat) als der wichtigste zirkulierende Metabolit von Apixaban beim Menschen identifiziert wurde, ist es inaktiv gegen den menschlichen Faktor Xa .
Biochemische Analyse
Biochemical Properties
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide inhibits both free and clot-bound factor Xa . It has an inhibitory constant of 0.08 nM for human FXa, and has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .
Cellular Effects
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . It has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Molecular Mechanism
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide exerts its effects at the molecular level by inhibiting free as well as prothrombinase- and clot-bound FXa activity in vitro .
Temporal Effects in Laboratory Settings
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . It has a half-life of approximately 12 hours .
Dosage Effects in Animal Models
The effects of N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide vary with different dosages in animal models . It has demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Metabolic Pathways
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is involved in the coagulation cascade, specifically the factor Xa pathway . Elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Transport and Distribution
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is transported and distributed within cells and tissues via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion . Approximately 27% of total apixaban clearance occurs via renal excretion .
Eigenschaften
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-10-3-4-15-24(21)18-13-11-17(12-14-18)23-22(26)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-9,11-14H,3-4,10,15H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCIZBIDOTYGCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2392291.png)
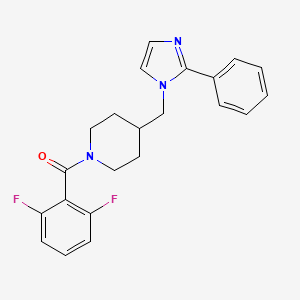

![1-[2-(Methoxymethyl)benzimidazolyl]-3-[4-(methylethyl)phenoxy]propan-2-ol](/img/structure/B2392297.png)
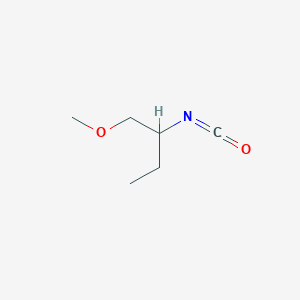
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2392300.png)
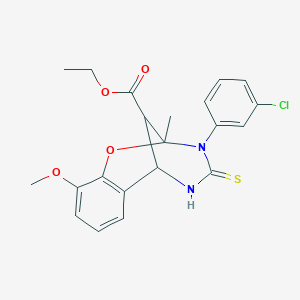

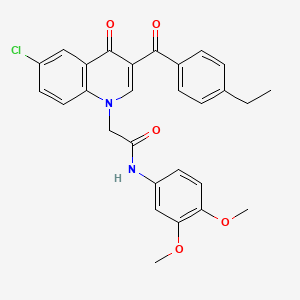
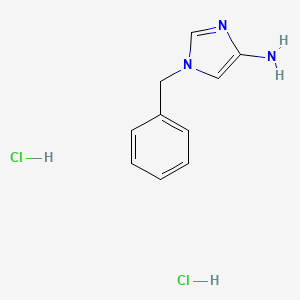
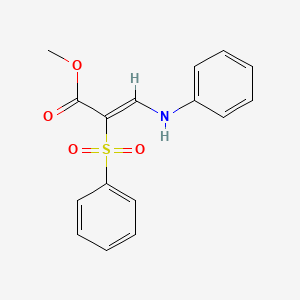
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2392309.png)
![(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2392310.png)
